BenchChemオンラインストアへようこそ!

XL-844

CHK2 kinase inhibition dual CHK1/CHK2 inhibitor mitotic catastrophe

XL-844 (Synonyms: EXEL-9844, XL 844, XL844) is a synthetic small-molecule, ATP-competitive inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), belonging to the class of DNA damage response (DDR) checkpoint abrogators. It was developed by Exelixis, Inc.

Molecular Formula
Molecular Weight
Cat. No. B1193832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-844
SynonymsXL844;  XL 844;  XL-844.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XL-844 (EXEL-9844) Procurement Guide: Potent Dual CHK1/CHK2 Checkpoint Kinase Inhibitor for DNA Damage Response Research


XL-844 (Synonyms: EXEL-9844, XL 844, XL844) is a synthetic small-molecule, ATP-competitive inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), belonging to the class of DNA damage response (DDR) checkpoint abrogators. It was developed by Exelixis, Inc. as a potent, orally bioavailable agent that additionally inhibits vascular endothelial growth factor receptors 1 and 3 (VEGFR1, VEGFR3), expanding its pharmacological profile beyond canonical checkpoint kinase targets [1]. In biochemical assays, XL-844 exhibits a CHK1 Ki of 2.2 nM and an exceptionally potent CHK2 Ki of 0.07 nM, making it one of the most balanced dual CHK1/CHK2 inhibitors characterized to date [2]. The compound was the first of the modern selective CHK inhibitor generation to enter Phase I clinical evaluation in September 2005 [3], and has been extensively profiled as a chemosensitizer and radiosensitizer in preclinical solid tumor models, including colorectal (HT-29) and pancreatic (PANC-1) cancers [4].

Why XL-844 Cannot Be Simply Replaced by Other CHK1 Inhibitors: Dual CHK2 Potency and VEGFR Co-Inhibition


In-class substitution in the CHK inhibitor landscape is scientifically unsound due to substantial divergence in CHK2 inhibitory potency, selectivity window, and off-target receptor kinase pharmacology. Most clinically evaluated CHK1 inhibitors exhibit marked selectivity for CHK1 over CHK2—SCH 900776 shows ~500-fold selectivity (CHK2 IC50 = 1500 nM) [1], LY2603618 shows >1000-fold selectivity , and PF-477736 displays ~100-fold preference (CHK2 Ki = 47 nM) [2]. XL-844, in contrast, is a balanced dual CHK1/CHK2 inhibitor with a CHK2 Ki of 0.07 nM that is approximately 31-fold more potent than its CHK1 Ki of 2.2 nM [3]. Furthermore, XL-844 uniquely incorporates VEGFR1 and VEGFR3 inhibitory activity—a property absent from AZD7762, SCH 900776, LY2603618, and prexasertib—which may contribute differential anti-angiogenic effects in tumor models [4]. Researchers who substitute XL-844 with a CHK1-selective agent will lose the CHK2-mediated mitotic catastrophe induction and VEGFR co-inhibition that collectively define its preclinical efficacy signature.

XL-844 Differential Evidence: Quantitative Comparison Against Closest CHK1/CHK2 Inhibitor Analogs


CHK2 Potency: XL-844 (Ki 0.07 nM) vs. PF-477736, SCH 900776, Prexasertib, and AZD7762

XL-844 demonstrates the highest reported affinity for CHK2 among clinically evaluated CHK inhibitors, with a Ki of 0.07 nM [1]. This represents a 671-fold greater CHK2 potency than PF-477736 (CHK2 Ki = 47 nM; ~100-fold CHK1-selective) [2], approximately 21,000-fold greater potency than SCH 900776 (CHK2 IC50 = 1500 nM; ~500-fold CHK1-selective) [3], and 114-fold greater than prexasertib (CHK2 IC50 = 8 nM) [4]. AZD7762 is reported as 'equally potent' against CHK1 and CHK2 with IC50 values of 5 nM for both kinases , placing its CHK2 potency approximately 70-fold below XL-844 (assuming comparable IC50/Ki relationships). This differential CHK2 engagement is mechanistically significant, as XL-844-mediated CHK2 inhibition has been directly linked to abrogation of radiation-induced CHK2 phosphorylation and promotion of mitotic catastrophe in HT-29 colon cancer cells [1].

CHK2 kinase inhibition dual CHK1/CHK2 inhibitor mitotic catastrophe

VEGFR Co-Inhibition: A Distinctive Polypharmacological Feature Absent in Most CHK1 Inhibitors

XL-844 is distinguished from all major CHK1/CHK2 inhibitor comparators by its verified additional inhibitory activity against vascular endothelial growth factor receptors 1 and 3 (VEGFR1, VEGFR3), and in some reports VEGFR2 [1]. Exelixis's original IND filing explicitly states that its 'spectrum of activity includes inhibition of two vascular endothelial growth factor receptors (VEGFR2 and VEGFR3) known to be involved in tumor angiogenesis' [2]. In contrast, AZD7762, SCH 900776, LY2603618, and prexasertib are not reported to possess VEGFR inhibitory activity at pharmacologically relevant concentrations. PF-477736 is a partial exception, with reported activity against VEGFR2 (IC50 ≈ 8 nM), but also hits multiple additional off-target kinases (Fms, Yes, Aurora-A, FGFR3, Flt3, Ret) [3], yielding a less clean multi-kinase profile than XL-844. The functional consequence of XL-844's VEGFR co-inhibition has not been disaggregated from its CHK1/CHK2 activity in published in vivo studies, but the polypharmacology may contribute to the enhanced antitumor efficacy observed in xenograft combination regimens [1].

VEGFR inhibition tumor angiogenesis multi-kinase profile

Radiosensitization Enhancement Factor: XL-844 Achieves 1.42-Fold Enhancement in HT-29 Colorectal Cancer Model

XL-844 produced a radiosensitization enhancement factor of 1.42 at the 0.5 survival fraction in HT-29 human colon cancer cells, measured by clonogenic survival assay [1]. This enhancement was dose- and schedule-dependent. Mechanistically, XL-844 abrogated radiation-induced CHK2 phosphorylation, induced persistent pan-nuclear γ-H2AX staining, and promoted mitotic catastrophe with aberrant α- and γ-tubulin mitotic spindle morphology [1]. For context, AZD7762 has been reported to radiosensitize pancreatic cancer cells and prolong tumor volume doubling time in MiaPaCa-2 xenografts when combined with gemcitabine and radiation [2], but head-to-head radiosensitization data against XL-844 are not available. SCH 900776 has demonstrated radiosensitization in pancreatic cancer models, again without direct comparison to XL-844 [3]. The mechanistic link between XL-844's radiosensitization and its CHK2 inhibition distinguishes it from CHK1-selective radiosensitizers (e.g., SCH 900776), which primarily act through CHK1-dependent checkpoint abrogation.

radiosensitization enhancement factor clonogenic survival

Oral Bioavailability and In Vivo Gemcitabine Potentiation in PANC-1 Xenografts

XL-844 is orally bioavailable with demonstrated in vivo pharmacodynamic activity [1]. In the PANC-1 pancreatic cancer xenograft model, oral administration of XL-844 (EXEL-9844) significantly enhanced gemcitabine antitumor activity, while exhibiting only limited efficacy as a single agent [2]. The combination effect was mechanistically associated with increased gemcitabine-induced H2AX phosphorylation, blockade of CDC25A phosphorylation, and premature mitotic entry [2]. By comparison, SCH 900776 at 8 mg/kg (i.p. or oral) enhanced gemcitabine pharmacodynamic responses in BALB/c mice [3], and AZD7762 at 25 mg/kg plus gemcitabine 120 mg/kg achieved tumor growth inhibition in MiaPaCa-2 xenografts [4]. However, SCH 900776's CHK2 IC50 of 1500 nM means that its in vivo combination benefit is primarily CHK1-driven, whereas XL-844's efficacy reflects combined CHK1/CHK2/VEGFR pharmacology. Direct comparative in vivo efficacy data across inhibitors are unavailable, but the preclinical package for XL-844 includes both gemcitabine and irinotecan combination data, broadening its credentialed combination space [5].

oral bioavailability gemcitabine potentiation PANC-1 xenograft

Historical Priority: First Selective CHK Inhibitor to Enter Clinical Trials (September 2005)

XL-844 (EXEL-9844) holds the historical distinction of being the first of the 'current generation of more selective Chk inhibitors' to enter Phase I clinical trials, initiating in September 2005 as a single agent for chronic lymphocytic leukemia (CLL), and later in combination with gemcitabine for advanced solid tumors [1]. This preceded the clinical entry of AZD7762 and PF-477736 (reviewed contemporaneously alongside XL-844) [2]. While XL-844's clinical development was subsequently discontinued in Phase I [3], this 'first-to-clinic' status is significant for researchers conducting historical analyses, benchmarking newer CHK inhibitors, or using XL-844 as a reference standard in comparative DDR pharmacology studies. The extensive preclinical characterization package generated to support the IND filing—including biochemical potency, cellular mechanism, oral pharmacokinetics, and multi-model xenograft efficacy—provides a uniquely comprehensive public-domain dataset relative to many research-stage CHK inhibitors that never reached IND status [4].

first-in-class clinical development CHK inhibitor history

Discontinued Clinical Status: Procurement Implications for Tool Compound vs. Therapeutic Development

XL-844's clinical development was discontinued at Phase I, with two registered trials (NCT00234481 in CLL and NCT00475917 in combination with gemcitabine) terminated [1]. This contrasts with SCH 900776 (Phase II completed in several indications) [2], prexasertib (Phase I/II ongoing in multiple tumor types) [3], and LY2603618 (Phase II completed) [4]. The discontinued status has two practical procurement implications: (1) XL-844 is available exclusively as a research tool compound—there is no therapeutic supply chain, no GMP material, and no ongoing clinical development that might constrain research access; (2) its discontinued status does not diminish its utility as a well-characterized chemical probe, and in fact may increase commercial availability from specialty chemical suppliers at research-grade purity (typically >98%) . Conversely, researchers requiring a CHK inhibitor with active clinical development for translational bridging studies should select SCH 900776, prexasertib, or LY2603618 instead.

discontinued compound tool compound Phase I terminated

XL-844 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Dual CHK1/CHK2 Mechanistic Studies Requiring Potent CHK2 Engagement

For research programs investigating the cooperative roles of CHK1 and CHK2 in the DNA damage response, XL-844 is the most potent balanced dual inhibitor available, with CHK2 Ki = 0.07 nM (31-fold more potent than its CHK1 Ki of 2.2 nM). This property makes XL-844 uniquely suited for experiments requiring simultaneous, near-equimolar target engagement of both kinases, particularly in models of mitotic catastrophe where CHK2 activity has been mechanistically implicated by Riesterer et al. (2011) [1]. CHK1-selective agents (SCH 900776, LY2603618) will not recapitulate this dual pharmacology, and prexasertib's CHK2 IC50 of 8 nM provides 114-fold weaker CHK2 coverage [2].

Radiosensitization Studies in Colorectal Cancer Models with Validated Enhancement Factor

XL-844 is the only CHK inhibitor with a published, quantitative radiosensitization enhancement factor (1.42 at 0.5 survival fraction) in HT-29 colorectal cancer cells, coupled with full mechanistic characterization (CHK2 phosphorylation abrogation, pan-nuclear γ-H2AX induction, mitotic catastrophe) [1]. Researchers using HT-29 or related colorectal lines can directly reference this benchmark when designing radiation combination studies. The experimental conditions (clonogenic survival, dose- and schedule-dependence) are fully documented, enabling reproducible protocol adoption.

Tumor Angiogenesis-Lymphangiogenesis Models Requiring VEGFR Co-Inhibition

For studies investigating the intersection of DDR checkpoint abrogation and tumor vascular biology, XL-844's co-inhibition of VEGFR1 and VEGFR3 provides pharmacology not available from CHK1-selective inhibitors [1]. This is particularly relevant for xenograft models where tumor microenvironment effects (angiogenesis, lymphogenesis) contribute to treatment response, as the VEGFR component may independently influence tumor growth dynamics [2]. PF-477736 is the only alternative with VEGFR2 activity, but its broader multi-kinase profile (Fms, Yes, Aurora-A, FGFR3, Flt3, Ret) introduces additional variables that complicate data interpretation [3].

Historical Benchmarking and Chemical Probe Validation Studies in CHK Biology

As the first selective CHK inhibitor to reach clinical evaluation, XL-844 serves as an important historical reference standard for comparative pharmacology studies [1]. Its well-characterized preclinical package—spanning biochemical Ki values, cellular mechanism-of-action, oral pharmacokinetics, and multi-model xenograft efficacy—provides a comprehensive baseline against which newer CHK inhibitors can be benchmarked [2]. Its discontinued clinical status further positions it as a freely accessible research tool compound without competing therapeutic development constraints [3].

Quote Request

Request a Quote for XL-844

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.